molecular formula C11H12N2O3S B1396168 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1351597-05-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1396168
M. Wt: 252.29 g/mol
InChI Key: BNBABTNOLSOWOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various research areas, such as drug discovery, material synthesis, and biological studies. The exact synthesis process for N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is not specified in the available resources.


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Similar compounds to N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine have different molecular formulas and masses .


Chemical Reactions Analysis

The chemical reactions involving N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. Similar compounds to N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine have different properties, such as melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Structural Activity and Importance in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, anti-diabetic, anti-tumor, and anti-cancer properties. Their structural variations allow for diverse pharmacological applications, making them significant in medicinal chemistry and drug discovery efforts. These compounds are characterized by their benzothiazole scaffold, which plays a crucial role in their bioactivity, indicating their potential in the development of novel therapeutic agents (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Review

Benzothiazole scaffolds serve as a foundation for developing chemotherapeutic agents, with a focus on anticancer research. Their structural simplicity and versatility in binding to various biomolecules highlight their significance in drug discovery, particularly in developing treatments for cancer. This review emphasizes the increasing importance of benzothiazole derivatives in therapeutic applications, including their role in ongoing cancer treatment research (Kamal, Hussaini, & Malik, 2015).

Recent Advances in Benzothiazole Derivatives as Chemotherapeutics

Recent research has focused on the development of benzothiazole derivatives as antitumor agents, highlighting the promising biological profile and synthetic accessibility of these compounds. Structural modifications and the development of benzothiazole conjugates as potential chemotherapeutics have been explored, demonstrating their potential in drug development and cancer therapy (Ahmed et al., 2012).

Comprehensive Review on Benzothiazole-Based Medicinal Chemistry

Benzothiazole and its derivatives have been extensively used in practice to treat various diseases, showcasing a high degree of structural diversity useful for new therapeutic agents' search. Their broad spectrum of pharmacological activity in individual derivatives indicates the undoubted interest in this compound series, particularly in anticancer, antibacterial, and antifungal applications (Keri, Patil, & Budagumpi, 2015).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have shown significant antimicrobial and antiviral activities, making them candidates for developing new antimicrobial or antiviral agents. Their diverse mode of action against microorganisms or viruses suggests their potential in addressing global health challenges, including the fight against multi-drug resistant pathogens and emerging viral diseases (Elamin, Abd Elaziz, & Abdallah, 2020).

Safety And Hazards

The safety and hazards associated with N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine are not specified in the available resources .

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBABTNOLSOWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

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